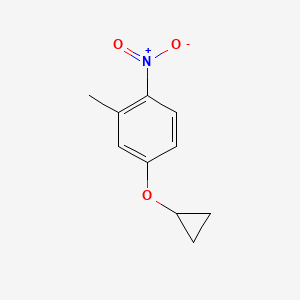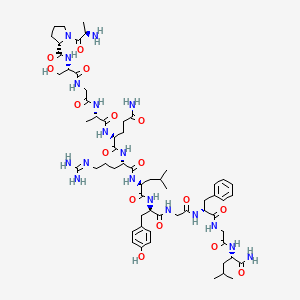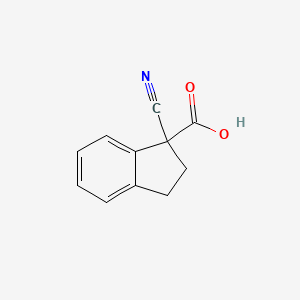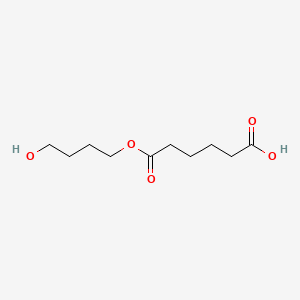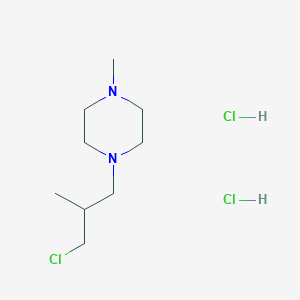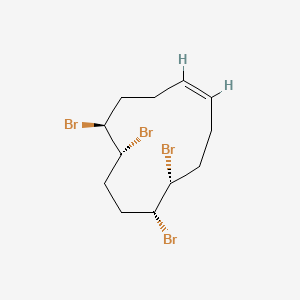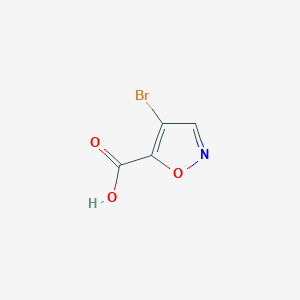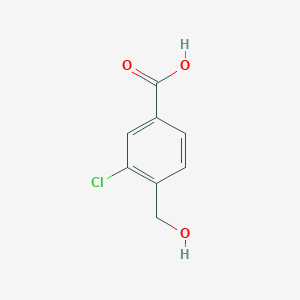
ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate is a chemical compound with the molecular formula C10H19NO4 It is an ester derivative of propanoic acid and contains both methoxy and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted esters and amides.
Scientific Research Applications
Ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate
- Ethyl 3-((3-Ethoxy-3-oxopropyl)(Methyl)aMino)propanoate
- Dimethyl 3,3’-((Methylimino)Dipropanoate)
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and oxo groups, along with the ethyl ester moiety, make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1251083-03-0 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26216 |
Synonyms |
ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


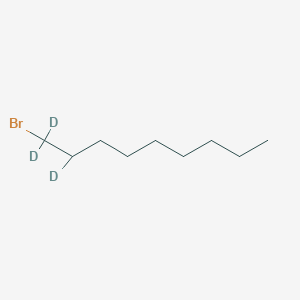
![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)
